5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol
Description
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol is a compound of significant interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a trifluoromethoxyphenol moiety, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c19-18(20,21)26-16-11-14(10-15(23)12-16)13-4-6-17(7-5-13)27(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMCGCDFLNZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686775 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-42-1 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of chloroacetamide derivatives with arylamines under reflux conditions to yield the desired sulfonamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol has a wide range of applications in scientific research, including:
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s sulfonyl group can interact with various proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: Shares the piperidin-1-ylsulfonyl moiety but differs in the aromatic ring structure.
N4-substituted sulfonamides: These compounds also contain sulfonamide groups and exhibit similar biological activities.
Uniqueness
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol is unique due to its trifluoromethoxyphenol moiety, which imparts distinct chemical properties and enhances its biological activity. The presence of the trifluoromethoxy group can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
